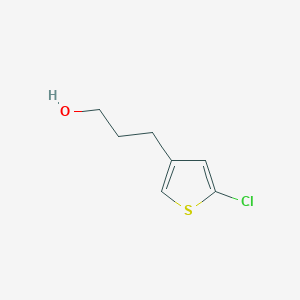

3-(5-Chlorothiophen-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClOS |

|---|---|

Molecular Weight |

176.66 g/mol |

IUPAC Name |

3-(5-chlorothiophen-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H9ClOS/c8-7-4-6(5-10-7)2-1-3-9/h4-5,9H,1-3H2 |

InChI Key |

GEOLELOKQQVREF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CCCO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Chlorothiophen 3 Yl Propan 1 Ol and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-(5-chlorothiophen-3-yl)propan-1-ol, the primary disconnections involve the carbon-carbon bond of the side chain and the functionalization of the thiophene (B33073) ring.

A primary retrosynthetic disconnection breaks the bond between the thiophene ring and the propyl alcohol side chain. This leads to a key intermediate, a 3-substituted-5-chlorothiophene, and a three-carbon synthon. The nature of the 3-substituent on the thiophene precursor will depend on the chosen forward synthetic strategy.

Another key disconnection involves the formation of the 5-chlorothiophene ring itself, which can be approached through various cyclization or substitution reactions on acyclic or other heterocyclic precursors.

Multi-Step Synthesis Approaches

Based on the retrosynthetic analysis, a multi-step synthesis can be devised. This typically involves the formation of the core 5-chlorothiophene ring system, followed by the introduction of the propyl alcohol side chain at the desired C-3 position.

The synthesis of the 5-chlorothiophene core can be achieved through several established methods, often starting from thiophene or a pre-functionalized precursor. Direct chlorination of thiophene tends to yield a mixture of products, with substitution favoring the 2- and 5-positions. Therefore, more regioselective methods are often employed.

One common approach is the chlorination of 2-thiophenecarboxylic acid or its derivatives, followed by decarboxylation. For instance, 2-thiophenecarboxylic acid can be chlorinated to yield 5-chloro-2-thiophenecarboxylic acid, which can then be decarboxylated to afford 2-chlorothiophene.

Alternatively, starting with a compound that already has the desired chloro-substitution, such as 2-chlorothiophene, further functionalization can be directed to the other positions. However, direct functionalization at the 3- or 4-position of a 2-substituted thiophene can be challenging due to the directing effects of the sulfur atom and the existing substituent.

A more strategic approach for obtaining a 3-substituted-5-chlorothiophene precursor involves starting with a thiophene derivative that facilitates substitution at the desired positions. For example, using 2,5-dichlorothiophene (B70043) as a starting material allows for selective functionalization at the 3- and 4-positions.

With a suitable 5-chlorothiophene precursor in hand, the next critical step is the introduction of the three-carbon side chain at the C-3 position, which can then be converted to the propan-1-ol functionality.

A common and effective strategy involves a Friedel-Crafts acylation reaction to introduce a keto-group, which can then be reduced to the desired alcohol.

For instance, a 3-bromo-5-chlorothiophene can be acylated with a suitable three-carbon acylating agent like propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). This would yield a propiophenone (B1677668) derivative, which can then be reduced to the target alcohol. The acylation of thiophenes is a well-established reaction, though control of regioselectivity is crucial.

Alternatively, a Friedel-Crafts acylation with succinic anhydride on a suitable thiophene precursor can introduce a four-carbon chain with a terminal carboxylic acid. The mechanism for Friedel-Crafts acylation with succinic anhydride is a stepwise process involving the attack of the aromatic ring on the electrophilic acylium ion intermediate. Subsequent reduction of the keto group and the carboxylic acid would lead to the desired propanol (B110389) side chain.

The reduction of the carbonyl group can be achieved using various reducing agents. Catalytic hydrogenation is a viable method for the reduction of carbonyl compounds. For thiophene derivatives, care must be taken to select a catalyst that does not also reduce the thiophene ring, which can be sensitive to certain hydrogenation conditions.

Nucleophilic addition reactions, such as the Grignard reaction, provide another powerful tool for forming the carbon-carbon bond of the side chain.

Starting from a 3-halo-5-chlorothiophene (e.g., 3-bromo-5-chlorothiophene), a Grignard reagent can be prepared by reacting it with magnesium metal. This organometallic intermediate can then react with a suitable electrophile, such as propylene (B89431) oxide, to introduce the 3-hydroxypropyl side chain directly. The reaction of Grignard reagents with epoxides is a classic method for forming carbon-carbon bonds and introducing a hydroxyl group.

Another approach is the Heck reaction, a palladium-catalyzed cross-coupling reaction. A 3-halo-5-chlorothiophene can be coupled with allyl alcohol in the presence of a palladium catalyst and a base. This reaction can lead to the formation of an allylic alcohol, which can then be hydrogenated to the saturated propanol. The Heck reaction is known for its versatility in forming carbon-carbon bonds.

Introduction of the Propyl Alcohol Side Chain at the C-3 Position of the Thiophene Ring

Optimization of Reaction Conditions and Yields

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the desired products.

For Friedel-Crafts acylation, the choice of Lewis acid catalyst and solvent can significantly impact the regioselectivity and yield. While AlCl₃ is a common catalyst, others like SnCl₄ or ZnCl₂ may offer better results for sensitive substrates like thiophenes.

In Grignard reactions, the quality of the magnesium and the choice of an anhydrous ether solvent (like diethyl ether or THF) are critical for the successful formation of the organomagnesium reagent. Temperature control is also important to manage the exothermic nature of the reaction and minimize side reactions.

For Heck reactions, the selection of the palladium catalyst and the ligand is paramount. Different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and phosphine (B1218219) ligands can have a profound effect on the catalytic activity and selectivity. The choice of base and solvent also plays a significant role in the reaction outcome.

Below are interactive data tables summarizing typical conditions and reported yields for key reaction types discussed.

Table 1: Comparison of Catalysts for Heck Reaction of Aryl Halides with Alkenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 | 90 |

| Pd/C | - | NaOAc | NMP | 110 | 78 |

Table 2: Typical Yields for Grignard Reactions with Epoxides

| Aryl Halide | Epoxide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromobenzene | Ethylene Oxide | THF | 0 to RT | 75-85 |

| 4-Chlorobromobenzene | Propylene Oxide | Diethyl Ether | 0 to RT | 70-80 |

| 2-Bromothiophene | Styrene Oxide | THF | -20 to RT | 65-75 |

Synthesis of Structurally Related Analogues and Derivatives

Modifying the thiophene ring of this compound allows for the synthesis of a diverse range of analogues. The chloro-substituent at the 5-position and the propanol chain at the 3-position can be strategically altered, or additional substituents can be introduced.

Halogen Modifications: The position and nature of the halogen on the thiophene ring can be varied. For example, starting from 3-bromothiophene (B43185) or 2,3-dibromothiophene, a variety of substituted thiophenes can be prepared. researchgate.net

Bromination: Direct bromination of a thiophene precursor using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom, which is a versatile handle for subsequent cross-coupling reactions. evitachem.com

Halogen-Metal Exchange: Regiospecific halogen-magnesium exchange reactions can be used to create Grignard reagents from di-halogenated thiophenes. researchgate.net Quenching these intermediates with various electrophiles allows for the introduction of a wide range of functional groups at specific positions. researchgate.net

Introduction of Other Substituents: Modern cross-coupling reactions are powerful tools for introducing aryl, alkyl, or other functional groups onto the thiophene nucleus.

Suzuki-Miyaura Coupling: Thienylboronic acids or esters can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form C-C bonds. researchgate.net This method is tolerant of a range of functional groups. researchgate.net

Metal-Catalyzed Heterocyclization: Substituted thiophenes can also be synthesized from acyclic precursors through metal-catalyzed or base-promoted heterocyclization of functionalized alkynes that contain a sulfur atom. mdpi.com

Iodocyclization: The iodocyclization of alkynes bearing a sulfur-containing group is an effective method for preparing iodine-containing thiophenes, which can be further functionalized via cross-coupling reactions. mdpi.com

The following table summarizes potential modifications on the thiophene ring:

| Modification Type | Key Reagents/Reaction | Purpose | Example Precursor |

|---|---|---|---|

| Halogen Exchange | Halogen-metal exchange (e.g., with iPrMgBr) | Introduce functional groups at specific positions | 2,3-Dibromothiophene |

| Bromination | N-Bromosuccinimide (NBS) | Introduce a bromine atom for further reactions | 3-Substituted thiophene |

| C-C Bond Formation | Suzuki-Miyaura Coupling (Pd catalyst, boronic acids) | Introduce aryl or alkyl substituents | Halogenated thiophene |

| Ring Synthesis | Base-promoted cyclization of S-containing alkynes | Construct the thiophene ring with desired substitution | Functionalized alkynes |

The primary alcohol of the propanol chain is a versatile functional group that can be converted into various other moieties, leading to a wide range of derivatives.

Amination: The conversion of the hydroxyl group to an amino group is a key transformation for producing compounds with potential biological activity.

Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde, 3-(5-chlorothiophen-3-yl)propanal, which can then undergo reductive amination with an amine (e.g., methylamine) and a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary amine.

From Ketone Precursors: A common route to related amino alcohols involves starting with a ketone precursor, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, which is derived from a Mannich reaction. researchgate.netresearchgate.net This ketone can then be reduced to the corresponding amino alcohol. researchgate.net The amino group can be further modified, for example, through N-demethylation followed by reaction with other functional groups. researchgate.net The synthesis of 3-Amino-3-(5-bromothiophen-3-yl)propan-1-ol involves the introduction of an amino group onto a brominated thiophene derivative. evitachem.com

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivative.

Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netyoutube.com The reaction is typically heated to drive the equilibrium towards the ester product. youtube.commdpi.com

Reaction with Acyl Chlorides: A more reactive method involves treating the alcohol with an acyl chloride in the presence of a base (like pyridine) to neutralize the HCl byproduct.

Biocatalytic Esterification: Enzymes, particularly lipases, can be used to catalyze esterification reactions, often under milder conditions and with high selectivity. google.comnih.gov This method is especially useful for producing optically active esters from racemic alcohols. google.com

The table below outlines key transformations of the propanol chain:

| Transformation | Method | Key Reagents | Product Type |

|---|---|---|---|

| Amination | Reductive Amination (via aldehyde) | Oxidizing agent, Amine (e.g., CH₃NH₂), Reducing agent (e.g., NaBH₄) | Amine |

| Amination | Reduction of aminoketone | Reducing agent (e.g., NaBH₄) on a Mannich base precursor | Amino alcohol |

| Esterification | Fischer-Speier Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acylation | Acyl chloride, Base (e.g., pyridine) | Ester |

| Esterification | Enzymatic Reaction | Lipase, Acyl donor | Ester (potentially chiral) |

Elucidation of Molecular Structure and Conformation of 3 5 Chlorothiophen 3 Yl Propan 1 Ol

Spectroscopic Characterization Techniques and Interpretation

Spectroscopic analysis is fundamental to the structural elucidation of 3-(5-chlorothiophen-3-yl)propan-1-ol. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be established.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The thiophene (B33073) ring protons are expected to appear in the aromatic region, while the protons of the propanol (B110389) side chain will be in the aliphatic region. The hydroxyl proton will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 | d | 1H | Thiophene H-2 |

| ~ 6.8 | d | 1H | Thiophene H-4 |

| ~ 3.6 | t | 2H | -CH₂-OH |

| ~ 2.8 | t | 2H | Thiophene-CH₂- |

| ~ 1.9 | quint | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.5 | br s | 1H | -OH |

Note: Predicted data based on analogous compounds.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the chlorothiophene ring will resonate at lower field (higher ppm) compared to the aliphatic carbons of the propanol chain.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Thiophene C-3 |

| ~ 128 | Thiophene C-5 |

| ~ 126 | Thiophene C-2 |

| ~ 124 | Thiophene C-4 |

| ~ 62 | -CH₂-OH |

| ~ 34 | -CH₂-CH₂-CH₂- |

| ~ 30 | Thiophene-CH₂- |

Note: Predicted data based on analogous compounds.

To definitively assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons in the propanol chain (e.g., between the protons of -CH₂-OH and -CH₂-CH₂-CH₂-), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H group of the alcohol, the C-H bonds of the aromatic thiophene ring and the aliphatic chain, and the C-S and C-Cl bonds of the substituted thiophene. docbrown.info

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3350 (broad) | O-H stretch (alcohol) |

| ~ 3100 | C-H stretch (aromatic) |

| ~ 2940, 2870 | C-H stretch (aliphatic) |

| ~ 1450 | C=C stretch (thiophene ring) |

| ~ 1050 | C-O stretch (primary alcohol) |

| ~ 800 | C-Cl stretch |

| ~ 700 | C-S stretch |

Note: Predicted data based on analogous compounds.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. For this compound (C₇H₉ClOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 176/178 | [M]⁺ (Molecular ion) |

| 145/147 | [M - CH₂OH]⁺ |

| 117/119 | [C₄H₂ClS]⁺ (Chlorothienyl fragment) |

Note: Predicted data based on analogous compounds.

After a comprehensive search for scientific data pertaining to the chemical compound This compound , it has been determined that publicly available experimental data for Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and thermal analysis is not available.

Numerous searches were conducted across a wide range of scientific databases, chemical supplier catalogs, and academic journals. These inquiries failed to yield any specific studies or datasets that would provide the necessary information to accurately and scientifically address the user's request for an article structured around the following topics:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Thermal Analysis for Phase Transition Behavior

While information exists for isomers and other related thiophene derivatives, no specific experimental data for this compound could be located. The generation of a scientifically accurate and informative article on these specific analytical techniques requires concrete experimental findings, which are absent in the public domain for this particular compound.

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements without access to the relevant research data.

Computational and Theoretical Investigations of 3 5 Chlorothiophen 3 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, specific studies employing these methods for 3-(5-Chlorothiophen-3-yl)propan-1-ol are not available in the reviewed literature.

Density Functional Theory (DFT) Studies for Optimized Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

A search of scientific databases and chemical literature did not yield any studies that have published the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound as determined by DFT calculations.

Table 1: Optimized Geometrical Parameters of this compound from DFT Studies

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available |

| C-C | Data not available |

| C-H | Data not available |

| C-O | Data not available |

| C-S | Data not available |

| C-Cl | Data not available |

| **Bond Angles (°) ** | Data not available |

| C-C-C | Data not available |

| H-C-H | Data not available |

| C-O-H | Data not available |

| **Dihedral Angles (°) ** | Data not available |

| C-C-C-C | Data not available |

| H-C-C-H | Data not available |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is typically performed after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of spectral bands. Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of individual internal coordinates to each vibrational mode.

No published studies containing the calculated vibrational frequencies or a PED analysis for this compound could be located.

Table 2: Calculated Vibrational Frequencies and PED for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | PED Contribution |

|---|---|---|

| Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

Specific values for the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap for this compound, have not been reported in the scientific literature reviewed.

Table 3: FMO Analysis of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Red regions indicate areas of negative potential (electron-rich), while blue regions indicate areas of positive potential (electron-poor).

An MEP map for this compound has not been published in the available literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

A search of the literature did not reveal any studies that have performed an NBO analysis on this compound.

Table 4: NBO Analysis of this compound

| Interaction | Stabilization Energy (kcal/mol) |

|---|---|

| Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of a molecule in various environments.

There are no published MD simulation studies specifically investigating the conformational analysis and stability of this compound.

Mechanistic Studies of Synthetic Reactions (e.g., Kinetic Isotope Effects, Intermediate Trapping)

While specific mechanistic studies exclusively focused on the synthesis of this compound are not extensively documented in the literature, the principles of computational and theoretical chemistry provide a framework for investigating the reaction pathways. Synthetic routes to this compound would likely involve standard organometallic or reduction reactions, for which mechanistic studies are well-established. Techniques such as the study of kinetic isotope effects (KIEs) and intermediate trapping could be applied to elucidate the precise mechanism, transition states, and reactive intermediates involved in its formation.

Intermediate Trapping

A plausible synthetic route to this compound could involve the formation of a Grignard reagent from a halogenated 5-chlorothiophene precursor, followed by reaction with an appropriate electrophile. The formation of Grignard reagents is known to proceed through complex mechanisms that can involve radical intermediates.

Intermediate trapping experiments could be designed to detect the presence of such transient species. For instance, in a hypothetical synthesis involving the formation of a thienylmagnesium halide, a radical scavenger could be introduced into the reaction mixture. The subsequent identification of a product formed between the scavenger and the trapped radical would provide strong evidence for a single-electron transfer (SET) mechanism.

Kinetic Isotope Effects (KIE)

Kinetic isotope effect studies are a powerful tool for identifying the rate-determining step of a reaction and characterizing the geometry of its transition state. core.ac.ukresearchgate.net This is achieved by comparing the reaction rates of substrates containing heavier isotopes at specific positions to their unlabeled counterparts. baranlab.org

In a potential synthesis of this compound via the reduction of a precursor ketone, such as 3-(5-chlorothiophen-3-yl)propan-1-one, a primary deuterium KIE could be measured. For example, if the reduction is performed with a hydride reagent, the rate-determining step might be the transfer of the hydride ion to the carbonyl carbon. By replacing the hydrogen in the hydride reagent with deuterium (e.g., using sodium borodeuteride instead of sodium borohydride), a slowing of the reaction rate (a kH/kD > 1) would be expected if C-H bond breaking is involved in the transition state of the rate-limiting step. researchgate.net The magnitude of this effect can provide insight into whether the transition state is early or late.

Prediction of Potential Metabolic Sites using In Silico Tools

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential toxicity. In silico tools offer a rapid and resource-efficient method to predict potential sites of metabolism (SOMs), primarily by modeling the interactions between the compound and metabolic enzymes, such as the Cytochrome P450 (CYP450) superfamily. tandfonline.comnih.govacs.org These computational methods can be broadly categorized as ligand-based, which rely on the structure of the compound, or structure-based, which utilize information about the enzyme-substrate complex. creative-biolabs.com

For this compound, several potential sites are susceptible to metabolic transformation. The primary routes of metabolism for thiophene-containing compounds and primary alcohols often involve oxidation reactions catalyzed by CYP450 enzymes. nih.govresearchgate.netacs.org The presence of a chlorine atom also influences metabolism, as organochlorine compounds can undergo various biotransformations. nih.govnih.gov

In silico models would likely predict the following metabolic hotspots on the this compound structure:

Oxidation of the Propan-1-ol Side Chain: The primary alcohol is a highly probable site for oxidation. This typically occurs in a two-step process, first to the corresponding aldehyde, 3-(5-chlorothiophen-3-yl)propanal, and subsequently to the carboxylic acid, 3-(5-chlorothiophen-3-yl)propanoic acid.

Hydroxylation of the Thiophene (B33073) Ring: The electron-rich thiophene ring is susceptible to aromatic hydroxylation. Oxidation can lead to the formation of hydroxythiophene derivatives. This process may proceed through a reactive thiophene epoxide intermediate. researchgate.net

S-oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide. acs.orgnih.gov These S-oxides are often reactive intermediates that can be trapped by nucleophiles. nih.gov

Oxidation of the Aliphatic Chain: The methylene (-CH2-) groups on the propyl side chain are also potential sites for hydroxylation.

A variety of software platforms, such as BioTransformer, Meteor, and TIMES, can be used to generate these predictions by applying algorithms based on known metabolic reactions and enzyme selectivities. nih.gov The results of such an analysis can guide further experimental metabolism studies.

Chemical Reactivity and Derivatization Strategies for 3 5 Chlorothiophen 3 Yl Propan 1 Ol

Reactions of the Hydroxyl Group

The primary alcohol functional group is a versatile site for derivatization through several key reaction types.

Esterification and Etherification Reactions

The hydroxyl group of 3-(5-Chlorothiophen-3-yl)propan-1-ol can be readily converted into esters and ethers, which are common strategies for modifying the molecule's physical properties and biological activity.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). medcraveonline.com For instance, reaction with acetic anhydride, often in the presence of a base like pyridine, yields the corresponding acetate ester. medcraveonline.com The general process involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification can be accomplished via methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the ether linkage.

| Reaction Type | Reagent(s) | Product Class |

| Esterification | Carboxylic Acid (with acid catalyst), Acyl Chloride, or Acid Anhydride | Ester |

| Etherification | Strong Base (e.g., NaH) followed by an Alkyl Halide (e.g., CH₃I) | Ether |

Oxidation Reactions

The primary alcohol group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Selective oxidation is crucial to avoid unwanted reactions with the electron-rich thiophene (B33073) ring.

To obtain the aldehyde, 3-(5-chlorothiophen-3-yl)propanal, mild oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation as they can oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. youtube.comyoutube.com The reaction is typically performed in an anhydrous organic solvent like dichloromethane (DCM). youtube.com Other methods like the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, can also achieve this selective oxidation. researchgate.net

For the synthesis of the corresponding carboxylic acid, 3-(5-chlorothiophen-3-yl)propanoic acid, stronger oxidizing agents are necessary. However, care must be taken as potent oxidants can also oxidize the sulfur atom in the thiophene ring. researchgate.net A two-step procedure, involving an initial oxidation to the aldehyde with a mild reagent like PCC followed by a subsequent selective oxidation of the aldehyde to the carboxylic acid (e.g., using the Pinnick oxidation with sodium chlorite), can be an effective strategy. researchgate.net

| Desired Product | Reagent(s) | Key Considerations |

| Aldehyde | Pyridinium chlorochromate (PCC), Swern Oxidation reagents | Prevents over-oxidation to the carboxylic acid. nih.gov |

| Carboxylic Acid | Stronger oxidants (e.g., Jones reagent) or a two-step process (e.g., PCC followed by Pinnick oxidation) | Strong oxidants may also oxidize the thiophene sulfur. researchgate.net |

Halogenation of the Alcohol

The hydroxyl group can be replaced by a halogen atom to produce 3-(5-chloro-3-(3-halopropyl)thiophene). This transformation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺) through protonation, which is then displaced by a halide ion.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.comlibretexts.org These reagents are often preferred for primary and secondary alcohols because they proceed via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements that can occur under strongly acidic conditions (e.g., using concentrated HBr or HCl). chadsprep.commasterorganicchemistry.comlibretexts.org The reaction with SOCl₂ typically involves an intermediate chlorosulfite ester, while the reaction with PBr₃ involves an intermediate phosphite ester, both of which are excellent leaving groups for the subsequent nucleophilic attack by the halide ion. masterorganicchemistry.com

Reactions Involving the Thiophene Ring

The substituted thiophene ring can undergo reactions characteristic of aromatic systems, although its reactivity is modulated by the existing chloro and alkyl substituents.

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgresearchgate.net The regioselectivity of substitution on the this compound ring is determined by the directing effects of the two substituents.

3-(1-hydroxypropyl) group: This alkyl group is an activating, ortho-, para-director due to inductive electron donation. libretexts.org The positions ortho to C3 are C2 and C4.

5-Chloro group: Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of resonance electron donation from their lone pairs. youtube.com The position ortho to C5 is C4.

Both substituents direct incoming electrophiles to the C4 position. The C2 position is also ortho to the activating alkyl group, but it is adjacent to the inductively withdrawing chloro group, making it less electron-rich than the C4 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are predicted to occur predominantly at the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂CH₂CH₂OH | C3 | Activating (Inductive) | Ortho, Para (to C2, C4) |

| -Cl | C5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (to C4) |

| Predicted Site of Attack | C4 | Convergent directing effects and higher activation. |

Nucleophilic Aromatic Substitution with Variation of Substituents

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.orglibretexts.org

In this compound, the potential leaving group is the chloride at C5. However, the other substituent is an electron-donating alkyl group at C3, which is meta to the leaving group. This substituent does not stabilize the Meisenheimer complex; in fact, its electron-donating nature would destabilize the negative charge that develops on the ring during the reaction. youtube.com

Consequently, SₙAr reactions on this substrate are expected to be very slow and require harsh conditions, such as the use of very strong nucleophiles or high temperatures. libretexts.org While SₙAr on unactivated chloroarenes is challenging, some reactions on 2-chlorothiophene have been achieved using systems like KOH in DMSO. researchgate.net Therefore, replacing the chlorine atom with nucleophiles like alkoxides, thiolates, or amines is theoretically possible but would likely proceed with low efficiency due to the electronic deactivation of the ring toward nucleophilic attack.

Cross-Coupling Reactions at the Halogenated Position

The presence of a chlorine atom on the electron-rich thiophene ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new chemical bonds with high efficiency and selectivity. While direct experimental data on this specific compound is limited in publicly available literature, the reactivity of chlorothiophenes is well-established, allowing for informed predictions of its synthetic potential.

Palladium-catalyzed reactions such as Suzuki and Stille couplings are standard methods for creating new carbon-carbon bonds. researchgate.net These reactions would allow for the introduction of various aryl or vinyl groups at the 5-position of the thiophene ring, significantly expanding the structural diversity of its derivatives.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl, Vinyl) |

| Stille Coupling | Organotin compounds (organostannanes) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl, Vinyl, Alkyl) |

| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | C-N |

Formation of Complex Architectures and Heterocyclic Derivatives

The propan-1-ol side chain of this compound is a key functional group that can be chemically manipulated to facilitate the construction of more elaborate molecular structures, including polycyclic systems and various nitrogen-containing heterocycles.

Incorporation into Polycyclic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems often involves intramolecular cyclization reactions. The 3-(thiophen-3-yl)propan-1-ol scaffold can be a valuable precursor for such transformations. For instance, the alcohol functionality can be oxidized to an aldehyde or a carboxylic acid. The resulting carbonyl group can then participate in intramolecular condensation or cyclization reactions with an activated position on an adjacent aromatic ring, which could be introduced via a cross-coupling reaction at the chloro position.

Strategies such as iron(III)-catalyzed carbonyl-olefin metathesis and oxidative tandem spirocyclization represent modern approaches to the synthesis of complex polycyclic frameworks. While direct application on this compound derivatives is not explicitly documented, these methods highlight the potential for forming intricate ring systems from precursors bearing both carbonyl and olefinic or aromatic functionalities.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Imidazoles, Benzimidazoles)

The derivatization of the propan-1-ol side chain is a critical first step in the synthesis of various nitrogen-containing heterocycles. By converting the alcohol to other functional groups, it becomes possible to engage in cyclization reactions with appropriate nitrogen-containing reagents.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from carboxylic acid derivatives. For example, oxidation of the primary alcohol of this compound would yield the corresponding carboxylic acid. Conversion of this acid to an acid hydrazide, followed by reaction with an isothiocyanate and subsequent cyclization, is a common route to triazole-thiones.

Pyrimidines: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. The propan-1-ol side chain could be elaborated into a three-carbon fragment suitable for this cyclization. For instance, oxidation to the corresponding β-keto ester, followed by reaction with a suitable nitrogen-containing nucleophile, could lead to the formation of a pyrimidine ring.

Imidazoles and Benzimidazoles: The synthesis of imidazoles can be accomplished through various methods, including the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an ammonium salt). Benzimidazoles are commonly prepared by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. To utilize this compound in these syntheses, the propan-1-ol would first need to be oxidized to the corresponding aldehyde or carboxylic acid. This derivative could then be reacted with the appropriate diamine to form the fused imidazole ring system.

Table 2: Potential Synthetic Pathways to Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type |

| Triazole | 3-(5-Chlorothiophen-3-yl)propanoic acid | Conversion to acid hydrazide, reaction with isothiocyanate, and cyclization |

| Pyrimidine | 3-(5-Chlorothiophen-3-yl)propanal or a derivative | Condensation with urea, thiourea, or amidine |

| Imidazole | 3-(5-Chlorothiophen-3-yl)propanal | Reaction with a 1,2-dicarbonyl and ammonia source |

| Benzimidazole | 3-(5-Chlorothiophen-3-yl)propanal or -propanoic acid | Condensation with an o-phenylenediamine |

Exploration of Biological Activities of 3 5 Chlorothiophen 3 Yl Propan 1 Ol and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity Studies

Derivatives of 3-(5-Chlorothiophen-3-yl)propan-1-ol have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

The antibacterial potential of synthetic 1,3-bis(aryloxy)propan-2-amines, which share a propanol-like backbone, has been evaluated against a panel of Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated notable activity, particularly against Gram-positive pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov The minimal inhibitory concentrations (MICs) for these active compounds were found to be in the range of 2.5–10 μg/ml. nih.gov The minimal bactericidal concentrations were similar to the MICs, suggesting a bactericidal mode of action. nih.gov

In a study focusing on 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives, which feature a similar three-carbon chain, significant activity was observed against the Gram-positive bacterium Proteus vulgaris. researchgate.net One derivative, in particular, showed remarkable activity against Bacillus cereus, Bacillus subtilis, and Streptococcus pyogenes. researchgate.net Several compounds in this series also demonstrated significant activity against S. aureus. researchgate.net Conversely, the activity against the Gram-negative bacterium Escherichia coli was generally low. researchgate.net

Another class of related compounds, chloramphenicol (B1208) derivatives, has also been studied. One such derivative showed antibacterial activity against wild-type and MRSA strains of S. aureus, as well as superior activity against resistant strains of Pseudomonas aeruginosa and E. coli when compared to chloramphenicol itself. nih.gov

| Compound Class | Bacterial Strain | Activity/MIC Range | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., S. aureus, MRSA) | 2.5–10 μg/ml | nih.gov |

| 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives | Gram-positive bacteria (e.g., P. vulgaris, B. cereus) | Significant inhibition observed | researchgate.net |

| Chloramphenicol derivatives | S. aureus (including MRSA), P. aeruginosa, E. coli | Superior to chloramphenicol against resistant strains | nih.gov |

The antifungal properties of thiophene-containing compounds and their analogues have been a subject of significant interest. For instance, ring-opened benzothieno[3,2-b]quinolinium salts, which are derivatives of thiophene (B33073), have been synthesized and screened against a variety of fungal pathogens. nih.gov These screenings included opportunistic fungi such as Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus. nih.gov Certain substitutions on these molecules led to remarkable potency, in some cases up to 300-fold greater than the parent compound against C. albicans. nih.gov

In a different study, novel 3-(1H-imidazol-1-yl)propan-1-one oxime esters were synthesized and evaluated for their anti-Candida activity. Many of the tested compounds exhibited a promising anti-Candida profile, with one derivative, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerging as a particularly potent agent against Candida albicans. mdpi.com This compound was found to be more potent than both fluconazole (B54011) and miconazole. mdpi.com

Furthermore, cobalt(II)-coordination polymers have demonstrated the ability to inactivate C. albicans cells more efficiently than A. niger spores. researchgate.net This suggests that different fungal species may exhibit varying susceptibility to the same compound.

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. For a series of 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives, the MIC values were determined against a panel of bacteria and yeasts. researchgate.net While specific values for each derivative and microbe were detailed in the study, it was noted that the most active compound was identified based on these MIC determinations. researchgate.net

In the evaluation of 1,3-bis(aryloxy)propan-2-amines, the MICs against various Gram-positive bacterial strains were found to be in the range of 2.5–10 μg/ml. nih.gov For certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters, the MIC values against Candida albicans highlighted a lead compound with an MIC of 0.0054 µmol/mL, which was significantly lower than that of the standard antifungal fluconazole. mdpi.com

| Compound Class | Microorganism | MIC Range | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria | 2.5–10 μg/ml | nih.gov |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Candida albicans | 0.0054 µmol/mL | mdpi.com |

| Panapophenanthrin | Bacillus subtilis | 33.3 µg/mL | researchgate.net |

In Vitro Cytotoxicity Assays in Cell Lines

Beyond antimicrobial activity, the cytotoxic potential of this compound derivatives against cancer cell lines is a critical area of investigation. A series of novel aminothiazole-paeonol derivatives were evaluated for their cytotoxic effects against seven different cancer cell lines. researchgate.net These compounds exhibited the most potent activity against AGS (gastric) and HT-29 (colorectal) human cancer cell lines. researchgate.net

In another study, new derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine were tested for their impact on the growth of MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cells. mdpi.com The cytotoxic activity was assessed using the MTT assay, and the results were expressed as IC50 values. mdpi.com Two compounds, in particular, displayed the best cytotoxic properties with mean IC50 values of 12.8 and 12.7 μM against the three tested cell lines. mdpi.com

Furthermore, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were evaluated for their cytotoxicity in MDA-MB-468, PC-12, and MCF-7 cancer cell lines. nih.gov One derivative was found to be the most potent against MCF-7 cells with an IC50 of 0.2±0.01 µM, while other derivatives showed strong cytotoxic activity against MDA-MB-468 and PC-12 cells. nih.gov

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Aminothiazole-paeonol derivatives | AGS (gastric), HT-29 (colorectal) | Potent activity observed | researchgate.net |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7, HeLa, HCT-116 (mean) | 12.7 µM and 12.8 µM | mdpi.com |

| HCT-116 | 8–10 μM | ||

| 1,3-thiazole incorporated phthalimide derivatives | MCF-7 | 0.2±0.01 µM | nih.gov |

| MDA-MB-468 | 0.6±0.04 µM | ||

| PC-12 | 0.43±0.06 µM |

Enzyme Inhibition Studies (In Vitro)

The ability of small molecules to selectively inhibit enzymes is a foundational principle of modern drug discovery. Derivatives of this compound are being investigated for their potential to inhibit key enzymes involved in disease pathology, such as kinases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. A series of bis(morpholino-1,3,5-triazine) derivatives were developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is critical for cell proliferation and survival. nih.gov One compound from this series demonstrated excellent in vitro and in vivo activity. nih.gov

In another line of research, 5-hydroxybenzothiophene derivatives were identified as effective multi-target kinase inhibitors. nih.gov One hydrazide derivative, in particular, displayed potent inhibition against several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range. nih.gov This compound also showed broad-spectrum anticancer activity. nih.gov

Furthermore, a novel diketopiperazine derivative was designed and found to potently and selectively inhibit the kinase activity of FLT3-ITD, a mutant form of the FLT3 kinase associated with acute myeloid leukemia (AML), with an IC50 value of 188 nM. mdpi.com

| Compound Class | Target Kinase(s) | IC50 Value | Reference |

|---|---|---|---|

| bis(morpholino-1,3,5-triazine) derivatives | PI3K/mTOR | Potent inhibition observed | nih.gov |

| 5-hydroxybenzothiophene hydrazide derivative | Clk4 | 11 nM | nih.gov |

| DRAK1 | 87 nM | ||

| Haspin | 125.7 nM | ||

| Clk1 | 163 nM | ||

| Dyrk1B | 284 nM | ||

| Dyrk1A | 353.3 nM | ||

| Diketopiperazine derivative | FLT3-ITD | 188 nM | mdpi.com |

Other Relevant Enzyme Targets (e.g., ATPase, Prolyl Endopeptidase, α-Glucosidase, Acetylcholinesterase)

While direct studies on this compound are limited, research into its derivatives has revealed significant interactions with several key enzymes.

Prolyl Endopeptidase (PEP): Prolyl endopeptidase is a serine protease implicated in the progression of neurodegenerative diseases and inflammatory responses. nih.gov The inhibition of PREP is being explored as a therapeutic strategy for cognitive disorders. nih.gov Studies on compounds structurally related to thiophene derivatives have demonstrated potent in vitro inhibitory activities against purified prolyl endopeptidase. For instance, the introduction of a formyl or a cyano group in certain derivatives has been shown to significantly enhance their inhibitory potency. nih.gov One study found that a thioprolylthiazolidine derivative exhibited a 20-fold increase in potency compared to the parent compound, with an IC50 value of 2.3 nM. nih.gov

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govplos.org Various derivatives containing heterocyclic systems similar to thiophene have been evaluated for their α-glucosidase inhibitory activity. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives demonstrated significant inhibitory activity, with one compound showing an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of the standard drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov Kinetic studies have revealed a competitive reversible mechanism of inhibition by some of these plant-derived extracts. plos.org

Acetylcholinesterase (AChE): Acetylcholinesterase is a primary target in the symptomatic treatment of Alzheimer's disease. A variety of thiophene derivatives have been synthesized and evaluated as AChE inhibitors. nih.govnih.govmdpi.com In one study, a series of novel thiophene chalcone-coumarin derivatives showed significant activity, with IC50 values ranging from 0.42 to 1.296 µM, compared to the standard drug galantamine (IC50 = 1.142 ± 0.027 µM). nih.gov Another study on benzo[b]thiophene-chalcone hybrids identified compounds with notable inhibitory effects on both AChE and butyrylcholinesterase (BChE). mdpi.com

Interactive Data Table: In Vitro Enzyme Inhibitory Activities of Thiophene Derivatives

| Compound Type | Enzyme Target | Key Findings | Reference Compound | IC50 Values |

|---|---|---|---|---|

| Thioproprolylthiazolidine derivative | Prolyl Endopeptidase | 20-fold increase in potency | SUAM-1221 | 2.3 nM |

| 1,3,4-Thiadiazole derivative | α-Glucosidase | ~3.7 times more potent | Acarbose | 3.66 mM (derivative) vs 13.88 mM (acarbose) |

| Thiophene Chalcone-Coumarin derivative | Acetylcholinesterase | Potent inhibitory activity | Galantamine | 0.42 µM (most potent derivative) vs 1.142 µM (galantamine) |

| Benzo[b]thiophene-chalcone hybrid | Acetylcholinesterase | Effective inhibition | - | IC50 = 62.10 µM |

In Vitro Antiviral Activity Evaluation

The antiviral potential of thiophene derivatives has been investigated against a range of viruses. A phenotypic screening of a chemical library identified a thiophene scaffold with antiviral activity in the micromolar range against an Ebola virus (EBOV) pseudotype. nih.govacs.org Further synthesis and evaluation of derivatives led to the discovery of potent viral entry inhibitors. nih.govacs.org

These compounds were tested in vitro for their antiviral activities against several viruses, including coxsackievirus B4 (CBV4), hepatitis A virus HM 175 (HAV), hepatitis C genotype 4 (HCVcc), adenovirus type 7 (HAdV7), and herpes simplex virus 1 (HSV-1). nih.gov Notably, certain benzothiazole-2-thiophene S-glycoside derivatives demonstrated significant IC50, CC50, and selectivity index (SI) values against HSV-1, with a viral reduction of 80% or more. nih.gov Some derivatives also showed a reduction of over 50% in CBV4 and HCVcc viruses. nih.gov

In studies against EBOV, thiophene derivatives were found to act at the viral entry level. nih.govacs.org The mechanism of action is believed to involve the inhibition of the interaction between the EBOV glycoprotein (B1211001) (GP) and the Niemann-Pick C1 (NPC1) receptor, which is crucial for viral entry into the host cell. nih.gov

Interactive Data Table: In Vitro Antiviral Activity of Thiophene Derivatives

| Compound/Derivative | Virus | Assay | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Thiophene Derivative (Hit 1) | Ebola virus (pseudotype) | Pseudovirus Assay | ~1 | >25 | >25 |

| Thiophene Derivative (57) | Ebola virus (pseudotype) | Pseudovirus Assay | 0.19 | 22 | 116 |

| Thiophene Derivative (57) | Ebola virus (wild-type) | Plaque Assay | 0.19 | 22 | 116 |

| Benzothiazole-2-thiophene S-glycoside (6c) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | - | - | - |

Molecular Docking Analysis for Receptor Binding Prediction

Molecular docking studies have been instrumental in elucidating the potential binding modes of thiophene derivatives to their biological targets. These in silico techniques help in understanding the structure-activity relationships and guide the design of more potent inhibitors.

For acetylcholinesterase, docking studies of thiophene chalcone-coumarin derivatives revealed that the most active compounds oriented towards the active site, occupying both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding is a desirable feature for potential Alzheimer's disease therapeutics.

In the context of antiviral activity, docking simulations were performed on the EBOV glycoprotein. The results suggest that thiophene derivatives bind to a hydrophobic groove at the interface between the GP1 and GP2 subunits. nih.gov This binding is thought to allosterically influence the interaction of the GP complex with the NPC1 receptor. nih.gov The thiophene ring was observed to form a π-π stacking interaction with the key residue Y517. nih.gov

Molecular docking has also been employed to study the interaction of thiophene derivatives with other viral targets, such as the main protease of SARS-CoV-2. nih.gov These studies provide insights into the binding energy and interactions with the active site residues. For other targets like lactate (B86563) dehydrogenase, molecular docking scores for thiophene derivatives ranged from -127 to -171, indicating strong binding potential. nih.gov

Interactive Data Table: Molecular Docking Parameters of Thiophene Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Docking Score/Binding Energy |

|---|---|---|---|

| Thiophene Chalcone-Coumarin | Acetylcholinesterase (AChE) | Binding to Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) | - |

| Thiophene Derivatives | Ebola Virus Glycoprotein (EBOV-GP) | π-π stacking with Y517 in a hydrophobic pocket | -7.2 kcal/mol (for derivative 57) |

| Tetrasubstituted Thiophene Analogues | SARS-CoV-2 Inhibitors | - | -25.18 to -81.42 kcal/mol |

Advanced Applications and Future Research Directions

Potential in Materials Science

The field of materials science is continually seeking novel organic molecules with tunable electronic and optical properties. Thiophene-containing compounds are at the forefront of this research due to their inherent characteristics.

Investigation as a Precursor for Polymeric Materials

Thiophene (B33073) and its derivatives are fundamental building blocks for a significant class of conductive polymers known as polythiophenes. wikipedia.orgscientific.net These materials are prized for their exceptional electronic and optical properties, as well as their chemical and thermal stability, making them suitable for a wide range of applications including field-effect transistors, plastic solar cells, and light-emitting diodes. nih.gov The polymerization of thiophene typically occurs at the 2 and 5 positions. wikipedia.org The structure of 3-(5-chlorothiophen-3-yl)propan-1-ol, with a substituent at the 3-position, could lead to polymers with distinct properties.

The propanol (B110389) side chain could influence the solubility and processing of the resulting polymer, a critical factor in the fabrication of electronic devices. Furthermore, the chlorine atom can be a site for further functionalization, allowing for the fine-tuning of the polymer's electronic properties. The hydroxyl group of the propanol side chain also offers a potential site for cross-linking or for initiating polymerization of other monomers, leading to the formation of copolymers or hybrid materials with tailored characteristics.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and image processing. nih.gov Thiophene derivatives have been shown to exhibit promising NLO responses. nih.govaip.orgacs.org The NLO properties of organic molecules are often associated with intramolecular charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system. aip.org

Coordination Chemistry: Ligand Synthesis for Metal Complexes

The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group in this compound present potential coordination sites for metal ions. Thiophene and its derivatives are known to act as ligands in a variety of organometallic complexes. wikipedia.orgnih.govresearchgate.netresearchgate.netacs.org The coordination can occur through the sulfur atom (η¹(S)), or through the π-system of the thiophene ring (η², η⁴, or η⁵). researchgate.net

The presence of the propanol side chain introduces a potential bidentate character to the molecule, allowing it to chelate to a metal center through both the sulfur and oxygen atoms. This could lead to the formation of stable metal complexes with interesting catalytic or photophysical properties. The chlorine substituent could also influence the electronic properties of the ligand and, consequently, the reactivity and stability of the resulting metal complexes.

| Potential Coordination Modes | Metal Ion Interactions | Potential Applications of Complexes |

|---|---|---|

| Monodentate (S-coordination) | Soft metal ions | Homogeneous catalysis |

| Monodentate (O-coordination) | Hard metal ions | Precursors for metal oxides |

| Bidentate (S, O-chelation) | Various transition metals | Catalysis, luminescent materials |

| π-complexation (η⁵-coordination) | Transition metals (e.g., Cr) | "Piano stool" complexes with unique reactivity |

Role as a Building Block in Complex Chemical Synthesis

Thiophene derivatives are recognized as versatile building blocks in organic synthesis, providing access to a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional organic materials. numberanalytics.comresearchgate.netnih.govderpharmachemica.com The multiple functional groups in this compound make it a valuable synthon for the construction of more elaborate molecular architectures.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a handle for chain extension or the introduction of new functionalities. The chlorine atom on the thiophene ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the attachment of various aryl or alkyl groups. The thiophene ring itself can undergo electrophilic substitution reactions, further expanding the possibilities for derivatization.

Future Research Directions in Synthetic Methodology

While the synthesis of this compound can be envisioned through established methods, there is room for the development of more efficient and sustainable synthetic routes. Future research in this area could focus on:

Novel Cyclization Strategies: Exploring new methods for the construction of the substituted thiophene ring from acyclic precursors. nih.govtandfonline.com

Selective Functionalization: Developing highly regioselective methods for the introduction of the chloro and propanol substituents onto the thiophene core. rsc.orgacs.orgresearchgate.net

Green Chemistry Approaches: Investigating the use of environmentally benign reagents and solvents, as well as catalytic methods, to improve the sustainability of the synthesis.

Prospective Avenues in Biological Activity Profiling (In Vitro)

Thiophene-containing compounds have a rich history in medicinal chemistry and have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. arabjchem.orgresearchgate.netlookchem.comnih.govnih.gov The presence of a chlorothiophene moiety in this compound suggests that it could be a candidate for in vitro biological screening.

Future studies could investigate its potential as:

Antimicrobial Agent: Screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration.

Anticancer Agent: Evaluating its cytotoxicity against various cancer cell lines.

Enzyme Inhibitor: Assessing its ability to inhibit the activity of specific enzymes that are relevant to disease pathways.

It is important to note that these are prospective applications and research directions. Further experimental investigation is required to fully elucidate the properties and potential of this compound.

Integration of Computational Chemistry for Rational Design

The rational design of novel therapeutic agents increasingly relies on computational chemistry to predict molecular properties and interactions, thereby accelerating the drug discovery process and reducing costs associated with experimental screening. For a compound such as this compound, computational approaches can provide profound insights into its structure-activity relationships (SAR), guiding the synthesis of more potent and selective analogs. These in silico methods allow for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic profiles.

Molecular modeling is a cornerstone of this approach, enabling the three-dimensional visualization of this compound and its interaction with biological targets. Techniques such as quantum mechanics (QM) calculations can elucidate the electronic properties of the molecule, including its electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and intermolecular interactions.

Furthermore, molecular docking simulations are employed to predict the binding orientation and affinity of this compound and its derivatives within the active site of a target protein. By calculating a binding score, researchers can prioritize compounds for synthesis. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. For instance, the hydroxyl group of the propanol side chain and the chlorine atom on the thiophene ring can be investigated for their roles in target engagement.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the potency of unsynthesized analogs. For derivatives of this compound, descriptors such as lipophilicity (logP), molecular weight, and electronic parameters can be used to build predictive QSAR models.

The integration of these computational methods facilitates a hypothesis-driven approach to drug design. For example, if a particular metabolite of this compound is found to be more active, computational studies can help in designing analogs that are more readily converted to the active form or that mimic its binding mode.

To illustrate how computational data is presented, the following interactive table shows hypothetical results from a molecular docking study of designed analogs of this compound against a putative protein target. Such a table would be used to compare the predicted binding affinities and key interactions of different chemical modifications.

| Compound ID | Modification on Thiophene Ring | Modification on Propanol Chain | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Lead-001 | 5-Chloro (Original) | 1-ol (Original) | -6.5 | TYR22, PHE87 |

| Analog-A1 | 5-Bromo | 1-ol | -6.8 | TYR22, PHE87, ARG120 |

| Analog-A2 | 5-Trifluoromethyl | 1-ol | -7.2 | TYR22, PHE87, LYS45 |

| Analog-B1 | 5-Chloro | 1-amino | -6.2 | ASP18, PHE87 |

| Analog-B2 | 5-Chloro | 1-fluoro | -5.9 | TYR22 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in publicly available research.

Future research will likely leverage these computational tools more extensively to explore the therapeutic potential of this compound and its derivatives. By combining in silico predictions with experimental validation, the development of new chemical entities based on this scaffold can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Chlorothiophen-3-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves coupling reactions between thiophene derivatives and propanol precursors. For example, nucleophilic substitution or Suzuki-Miyaura coupling using halogenated thiophenes (e.g., 5-chlorothiophene-3-boronic acid) and propanol derivatives. Optimization includes temperature control (e.g., 60–80°C), solvent selection (e.g., tetrahydrofuran or ethanol), and catalysts like palladium complexes .

- Yield Improvement : Use column chromatography for purification, and monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Evidence from analogous thiophene-propanol syntheses suggests catalytic hydrogenation may reduce side products .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and propanol chain (δ 1.6–3.5 ppm for CH2 and OH groups).

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 202.6).

Q. What strategies are effective for enantiomeric resolution if chirality is present?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC.

- Derivatization : Convert the hydroxyl group to a chiral ester or carbamate for diastereomeric separation. Evidence from fluorinated γ-amino alcohol derivatives highlights the utility of chiral auxiliaries like tartaric acid .

Advanced Research Questions

Q. How do computational tools predict the reactivity and electronic properties of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA models charge distribution on the chlorothiophene ring, which influences reactivity in substitution reactions .

- Molecular Dynamics : Simulate solvent interactions to optimize solubility in polar aprotic solvents (e.g., DMSO) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Hydrogen Bonding : The hydroxyl group forms O–H···O or O–H···S bonds with adjacent molecules, as seen in similar propanol-thiophene structures.

- π-π Stacking : Thiophene rings align face-to-face, stabilizing the lattice. Mercury CSD’s Materials Module can visualize these motifs and calculate packing coefficients .

- Halogen Interactions : The chlorine atom may engage in weak C–H···Cl contacts, affecting melting point and stability .

Q. How does the chlorothiophene moiety influence biological activity in enzymatic assays?

- Enzyme Inhibition : The electron-withdrawing chlorine enhances binding to hydrophobic pockets in enzymes. For example, fluorinated analogs show increased affinity for cytochrome P450 isoforms due to halogen bonding .

- Metabolic Studies : Radiolabeled derivatives (e.g., ¹⁴C at the propanol chain) track metabolic pathways in vitro. Comparative studies with 3-(4-chlorophenyl)propan-1-ol suggest similar hepatic clearance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.